molecular formula C22H16O3 B14454339 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol CAS No. 75921-61-8

1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol

Cat. No.: B14454339
CAS No.: 75921-61-8
M. Wt: 328.4 g/mol
InChI Key: IJUDJDMGCVESNO-UHFFFAOYSA-N
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Description

1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is a complex organic compound characterized by its unique structure, which includes a pentacene backbone fused with an oxirene ring and diol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable pentacene derivative with an epoxide precursor under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using high-yield reactions, cost-effective reagents, and efficient purification techniques. The process may also involve continuous flow chemistry to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1a,2,3,13b-Tetrahydropentaceno(1,2-b)oxirene-2,3-diol is unique due to its pentacene backbone, which imparts distinct electronic properties. This makes it particularly valuable in the development of organic electronic materials and devices .

Properties

CAS No.

75921-61-8

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

18-oxahexacyclo[12.9.0.03,12.05,10.016,22.017,19]tricosa-1,3,5,7,9,11,13,15,22-nonaene-20,21-diol

InChI

InChI=1S/C22H16O3/c23-19-17-9-15-7-13-5-11-3-1-2-4-12(11)6-14(13)8-16(15)10-18(17)21-22(25-21)20(19)24/h1-10,19-24H

InChI Key

IJUDJDMGCVESNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C=C5C6C(O6)C(C(C5=CC4=CC3=CC2=C1)O)O

Origin of Product

United States

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